![molecular formula C10H15N3O2 B2469885 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1593816-62-6](/img/structure/B2469885.png)
4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a related compound, has been studied . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a closely related compound, 4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, are available . It has a molecular weight of 249.31 and is a powder at room temperature .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) describes the synthesis of various piperidine-containing pyrimidine derivatives, including compounds similar to 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, using microwave-assisted techniques. These compounds were evaluated for their antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.
Anti-angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives were tested for their anti-angiogenic properties and DNA cleavage abilities, showcasing their potential as anticancer agents Kambappa et al., 2017.
Anti-cancer Activities
A study by Singh and Paul (2006) investigated the anti-cancer activities of pyrimidin-2,4-diones with piperidine/pyrrolidine structures. The presence of piperidine at the end of the C-6 chain, among other structural features, was found to increase the anti-cancer activities of these molecules Singh & Paul, 2006.
Synthesis of Novel Derivatives
Vijayakumar, Karthikeyan, and Sarveswari (2014) reported the synthesis of novel pyrido[4,3-d]pyrimidines, involving piperidine-derived compounds. These compounds have potential applications in various areas of drug discovery and chemical research Vijayakumar, Karthikeyan, & Sarveswari, 2014.
Corrosion Inhibition Studies
Kaya et al. (2016) conducted studies on the corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the use of such compounds in materials science, particularly in corrosion prevention Kaya et al., 2016.
Antimicrobial Activity
Desai, Makwana, and Senta (2016) synthesized benzenesulfonamide derivatives containing piperidine and pyrimidine structures, evaluating their antimicrobial activity. This research contributes to the understanding of how structural modifications can influence the antimicrobial efficacy of these compounds Desai, Makwana, & Senta, 2016.
Anticonvulsant Drug Properties
Georges et al. (1989) studied the structural and electronic properties of anticonvulsant drugs, including compounds with piperidine and pyrimidine structures. Their research provides valuable insights into the relationship between molecular structure and anticonvulsant activity Georges et al., 1989.
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , indicating that they likely interact with their targets to induce therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities , suggesting that they may affect multiple pathways.
Result of Action
As a piperidine derivative, it is likely to have a range of potential effects depending on its specific targets and mode of action .
properties
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-6-8-2-1-3-13(5-8)9-4-10(15)12-7-11-9/h4,7-8,14H,1-3,5-6H2,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPGNXIHYIZXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

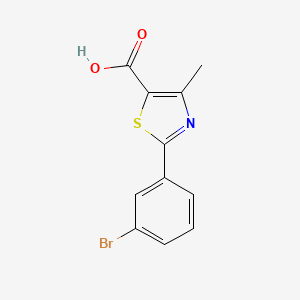
![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
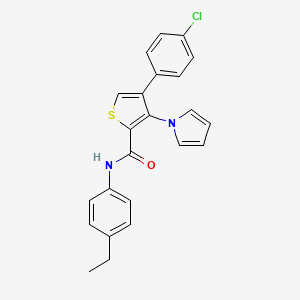
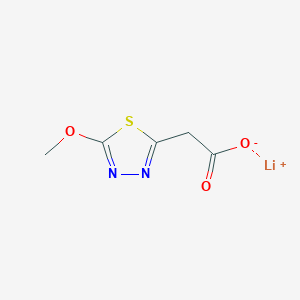
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
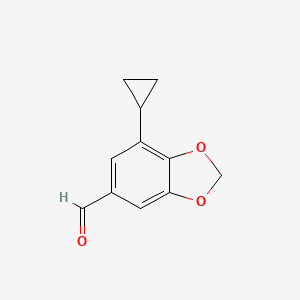
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)
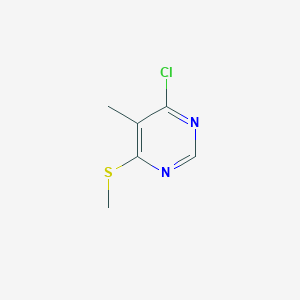
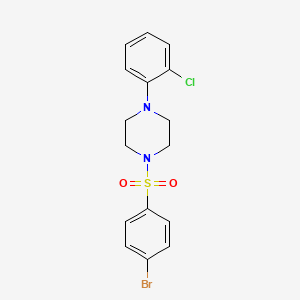
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)